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Compound of Interest

Compound Name:
7-(Benzyloxy)-5-methoxy-2-

phenyl-4H-chromen-4-one

Cat. No.: B8113208

Get Quote

Executive Summary
This guide provides a technical comparison between Tectochrysin (a bioactive natural product)

and 7-benzyloxy-5-methoxyflavone (a synthetic intermediate/analog). While Tectochrysin is a

well-characterized therapeutic candidate with established anticancer and anti-inflammatory

mechanisms, 7-benzyloxy-5-methoxyflavone primarily serves as a strategic precursor in

medicinal chemistry.

This analysis dissects their structural divergences, physicochemical properties, and biological

implications, offering researchers a roadmap for evaluating these scaffolds in drug discovery.

Chemical Identity & Structural Divergence
The fundamental difference lies in the substitution pattern at the C5 and C7 positions of the

flavone backbone (2-phenylchromen-4-one). These modifications dictate their solubility,

receptor binding affinity, and metabolic fate.
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Feature Tectochrysin
7-Benzyloxy-5-

methoxyflavone

IUPAC Name
5-hydroxy-7-methoxy-2-

phenylchromen-4-one

5-methoxy-7-(benzyloxy)-2-

phenylchromen-4-one

Origin
Natural (Propolis, Alpinia

oxyphylla)

Synthetic (Laboratory

Intermediate)

C5 Substituent Hydroxyl (-OH) Methoxy (-OCH₃)

C7 Substituent Methoxy (-OCH₃) Benzyloxy (-OCH₂Ph)

Molecular Weight 268.27 g/mol 358.39 g/mol

LogP (Est.) ~2.8 - 3.2 ~4.5 - 5.0 (Highly Lipophilic)

Key Property
Intramolecular H-bond (C5-

OH[1] ··· O=C4)

Steric Bulk (C7-Benzyl); No H-

bond donor

Structural Significance
Tectochrysin (The Bioactive Scaffold): The C5-hydroxyl group forms a strong intramolecular

hydrogen bond with the C4-carbonyl oxygen. This "locked" conformation is critical for binding

to kinase domains and modulating transporters like P-glycoprotein (P-gp).

7-Benzyloxy-5-methoxyflavone (The Protected Precursor): The C7-benzyl group acts as a

bulky protecting group, significantly increasing lipophilicity. The C5-methoxy group disrupts

the chelation capability found in Tectochrysin, often reducing potency against targets

requiring H-bond donors (e.g., kinases, COX enzymes).

Biological Activity Profile
A. Tectochrysin: The Active Agent
Tectochrysin exhibits pleiotropic pharmacological effects, primarily driven by its ability to

modulate apoptotic and inflammatory pathways.

Anticancer Mechanism:
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TRAIL Sensitization: Tectochrysin upregulates Death Receptors (DR4/DR5), sensitizing

resistant cancer cells (e.g., NSCLC, colon cancer) to TRAIL-induced apoptosis.

EGFR Suppression: Inhibits EGFR phosphorylation, downstream Akt/mTOR signaling, and

suppresses lung cancer progression.

Anti-inflammatory:

Inhibits NF-κB nuclear translocation.

Reduces expression of iNOS and COX-2.

B. 7-Benzyloxy-5-methoxyflavone: The Synthetic Tool
Direct biological data for this specific derivative is sparse because it is typically an intermediate

rather than a final drug candidate. However, based on Structure-Activity Relationship (SAR)

principles for flavonoids:

Reduced Potency: The replacement of the C5-OH with C5-OMe often diminishes cytotoxic

potency. The loss of the H-bond donor capability weakens interactions with the ATP-binding

pockets of kinases.

Steric Hindrance: The bulky C7-benzyloxy group may prevent the molecule from fitting into

tight enzymatic pockets (e.g., COX-2 active site) where the smaller methoxy group of

Tectochrysin fits.

Potential Utility: High lipophilicity makes it useful for studying membrane permeation or as a

prodrug strategy (if debenzylation occurs in vivo).

Experimental Protocols
Protocol 1: Synthesis of 7-Benzyloxy-5-methoxyflavone
from Chrysin
This protocol illustrates how the molecule is accessed as an intermediate.[2]

Selective 7-O-Benzylation:
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Reagents: Chrysin (5,7-dihydroxyflavone), Benzyl chloride (1.0 eq), K₂CO₃ (anhydrous),

Acetone.

Procedure: Reflux Chrysin with Benzyl chloride and K₂CO₃ in dry acetone for 4–6 hours.

The C7-OH is more acidic and sterically accessible, reacting preferentially over the

hydrogen-bonded C5-OH.

Product: 7-Benzyloxy-5-hydroxyflavone.

5-O-Methylation:

Reagents: 7-Benzyloxy-5-hydroxyflavone, Dimethyl sulfate (1.1 eq) or MeI, K₂CO₃,

Acetone/DMF.

Procedure: Reflux the intermediate with the methylating agent for 12–24 hours. The C5-

OH is resistant due to H-bonding, requiring stronger forcing conditions.

Yield: ~70–80% of 7-benzyloxy-5-methoxyflavone.

Protocol 2: Comparative Cytotoxicity Assay (MTT)
To validate the activity difference between the natural product and the synthetic analog.

Cell Lines: A549 (Lung Cancer) or HCT116 (Colon Cancer).

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h.

Treatment:

Prepare stock solutions (10 mM) of Tectochrysin and 7-benzyloxy-5-methoxyflavone in

DMSO.

Treat cells with serial dilutions (0.1 – 100 µM) for 48h.

Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Measure

Absorbance at 570 nm.
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Expected Result:

Tectochrysin: IC₅₀ ≈ 10–30 µM (Active).

7-Benzyloxy-5-methoxyflavone: IC₅₀ > 50–100 µM (Likely Inactive/Low Potency due to

lack of C5-OH).

Mechanistic Visualization
Figure 1: Tectochrysin Signaling Pathway (Apoptosis
Induction)
This diagram illustrates the validated mechanism of Tectochrysin, highlighting the pathways

that the synthetic analog (7-benzyloxy-5-methoxyflavone) fails to activate efficiently due to

structural constraints.
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Caption: Tectochrysin induces apoptosis via extrinsic (DR4/5) and intrinsic (Mitochondrial)

pathways. The synthetic analog serves primarily as a chemical precursor.
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Parameter Tectochrysin
7-Benzyloxy-5-
methoxyflavone

Clinical Implication

Primary Use
Therapeutic

Candidate
Synthetic Intermediate

Tectochrysin is the

drug; the analog is the

tool to make it (or

derivatives).

Solubility Low (Aqueous)
Very Low (High

Lipophilicity)

Benzyl group requires

non-polar solvents

(e.g., DCM, Acetone)

for synthesis.

Metabolic Stability
Moderate (7-OMe is

stable)
High (Fully protected)

7-Benzyloxy group is

resistant to

glucuronidation but

metabolically cleaved

by CYP450s.

Target Specificity
High (Kinases, COX-

2)
Unknown/Low

Lack of free -OH

groups reduces

"anchor points" for

protein binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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